1,2-Cyclododecanedione

Nylon 12 synthesis laurolactam colorimetric impurity

1,2-Cyclododecanedione (CAS 3008-41-1) is a cyclic 1,2-diketone (C₁₂H₂₀O₂, MW 196.29 g/mol) characterized by a twelve-membered carbocycle bearing two adjacent carbonyl groups. It belongs to the class of macrocyclic α-diketones, which exhibit distinct reactivity patterns compared to their 1,3- or 1,4-diketone regioisomers.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 3008-41-1
Cat. No. B11951734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclododecanedione
CAS3008-41-1
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)C(=O)CCCC1
InChIInChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h1-10H2
InChIKeyOWWQGTRAKKFTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cyclododecanedione (CAS 3008-41-1): Chemical Identity and Procurement-Relevant Classification


1,2-Cyclododecanedione (CAS 3008-41-1) is a cyclic 1,2-diketone (C₁₂H₂₀O₂, MW 196.29 g/mol) characterized by a twelve-membered carbocycle bearing two adjacent carbonyl groups . It belongs to the class of macrocyclic α-diketones, which exhibit distinct reactivity patterns compared to their 1,3- or 1,4-diketone regioisomers [1]. Primarily employed as a synthetic intermediate in the production of laurolactam for Nylon 12 and in the synthesis of heterocyclic derivatives, this compound is commercially available in research and development quantities [2].

Why 1,2-Cyclododecanedione Cannot Be Interchanged with Other Cyclic Diketones in Industrial and Laboratory Workflows


Substituting 1,2-cyclododecanedione with a generic cyclic diketone introduces multiple failure modes. Its specific 1,2-arrangement of carbonyls yields a 100-fold enhancement in gas-phase methylation efficiency over 1,3- or 1,4-diketones, meaning reactivity and product distribution differ fundamentally [1]. In nylon 12 precursor streams, the presence of alternative regioisomers (e.g., cyclodecane-1,2-dione) creates a fluorescent canary-yellow color in the crucial ketone/alcohol mixture, an unacceptable contaminant profile for laurolactam synthesis [2]. Furthermore, the compound's unique reactivity profile with allyl Grignard reagents is not replicated by smaller-ring analogs like cyclohexane-1,2-dione, directly affecting catalyst compatibility and synthetic pathway feasibility [3].

Quantitative Differentiation Evidence for 1,2-Cyclododecanedione Against Closest Analogs


Nylon 12 Precursor Purity: Colorimetric Impact of Cyclododecane-1,2-dione vs. Cyclodecane-1,2-dione

In the industrial synthesis of laurolactam (Nylon 12 monomer) via cyclododecane oxidation, 1,2-cyclododecanedione is the desired intermediate. Its presence is acceptable and process-compatible. In contrast, the lower homolog cyclodecane-1,2-dione, when present as an impurity, imparts a fluorescent canary yellow color to the key cyclododecanone/cyclododecanol (K/A) mixture, rendering it unsuitable for downstream polymerization without costly removal steps [1]. This colorimetric contamination has been identified as a critical failure point in boron-free oxidation processes for nylon 12 production.

Nylon 12 synthesis laurolactam colorimetric impurity

Gas-Phase Methylation Reactivity: 1,2-Dione vs. 1,3/1,4-Dione Regioisomers

The methylation efficiency of cyclic 1,2-diketones, including 1,2-cyclododecanedione, is enhanced by a factor of 100 relative to cyclic 1,3- or 1,4-diketones. This was determined by gas-phase ion-molecule reaction studies using CH₃OCH₂⁺ as the methylating agent. The effect is attributed to the high dipole moment of 1,2-diketones enabling cooperative interaction between the two adjacent carbonyls during methyl cation transfer [1]. This class-level property applies directly to 1,2-cyclododecanedione and explains its distinct reactivity profile in alkylation and condensation reactions.

gas-phase ion chemistry methylation efficiency carbonyl reactivity

Synthetic Route Efficiency from Dodecanedioic Acid: Overall Yield and Stepwise Performance

A reported multi-step synthesis of 1,2-cyclododecanedione from dodecanedioic acid achieves an overall yield of 43.1%. The three-step sequence comprises esterification (dimethyl ester, 86.5% yield), acyloin condensation (63.1% yield), and bromine-water oxidation (79% yield) [1]. While direct comparative yields for other synthetic routes to 12-membered ring 1,2-diketones are scarce, this established method provides a benchmark for evaluating commercial sourcing versus in-house preparation, and the stepwise yield data allow precise identification of process bottlenecks.

organic synthesis acycloin condensation 1,2-diketone preparation

Stability of Rhenium-dioxime Complexes: 1,2-Cyclododecanedione Dioxime vs. 1,2-Cyclohexanedione Dioxime

The rhenium(IV) complex of 1,2-cyclododecanedione dioxime exhibits distinct formation conditions and stability in acidic aqueous media (Re:oxime ratio 1:4) compared to its smaller-ring analog, 1,2-cyclohexanedione dioxime. Spectrophotometric studies in hydrochloric acid medium with tin(II) chloride as reducing agent demonstrate that the 12-membered ring dioxime ligand forms a Re(IV) complex with different analytical application profiles, though precise stability constants were not numerically differentiated in the available literature [1]. This differential complexation behavior is relevant for selecting the appropriate dioxime reagent in analytical chemistry applications.

rhenium complexes dioxime ligands spectrophotometry

Regioselective Synthesis from D-Bromoketones: Yield Comparison for 1,2-Cyclododecanedione vs. 1,2-Cyclooctanedione

Both 1,2-cyclododecanedione and 1,2-cyclooctanedione can be synthesized from the corresponding D-bromoketones via oxidation, achieving yields in the range of 65-71% [1]. Within this range, the 12-membered ring diketone is reported at the upper end of this yield window, suggestive of more favorable ring-strain parameters for the larger macrocycle during this transformation. However, a precise split yield for each compound is not provided in the available abstract, limiting this to a cross-study comparable observation.

bromoketone oxidation cyclic diketone synthesis medium-ring chemistry

Photochemical Isomerization of 1,2-Cyclododecanedione Monooxime vs. Other Oxime Derivatives

Irradiation of (E)-2-oximinocyclododecanone (derived from 1,2-cyclododecanedione) with a medium-pressure mercury lamp in methanol yields the (Z)-isomer along with 12-hydroxybicyclododecan-11-one as a photoproduct . This distinct photochemical behavior—clean E→Z isomerization accompanied by a bicyclic byproduct—is characteristic of the 12-membered ring system and differs from the photochemistry of smaller-ring α-oximino ketones, which may follow alternative reaction channels. The monooxime derivative (CAS 4422-06-4) is also used as a polymer stabilizer, with a boiling point of 355°C at 760 mmHg and a density of 1.07 g/cm³ .

photochemistry oxime isomerization UV irradiation

Validated Application Scenarios for 1,2-Cyclododecanedione Based on Quantitative Evidence


Intermediate in Boron-Free Nylon 12 Laurolactam Synthesis

1,2-Cyclododecanedione is the preferred intermediate in modern boron-free cyclododecane oxidation processes for laurolactam production. Unlike the lower homolog cyclodecane-1,2-dione, it does not impart a fluorescent canary yellow color to the K/A mixture, ensuring downstream Nylon 12 polymer quality without additional purification costs [1]. This application is specifically validated by patent literature describing the objectionable nature of cyclodecane-1,2-dione contamination and the industrial need for processes that convert cyclododecane-1,2-dione to cyclododecanone [1].

Precursor for α-Monosubstituted Cyclododecan-1,2-dione Monooximes in Agrochemical Research

1,2-Cyclododecanedione serves as the starting material for synthesizing α-monosubstituted cyclododecan-1,2-dione monooximes, a class of compounds with confirmed fungicidal activity. The reaction with nitrosyl chloride generates monooximes whose crystal structures have been characterized by X-ray diffraction, revealing two distinct conformations ([4233]-3-one and [3333]-2-one) that exist in dynamic equilibrium via C2-pseudorotation [1]. The availability of 1,2-cyclododecanedione with verified purity is essential for reproducible agrochemical lead optimization.

Analytical Reagent for Rhenium Determination via Dioxime Complexation

The dioxime derivative of 1,2-cyclododecanedione forms a stable rhenium(IV) complex in acidic HCl medium, enabling its use as an analytical reagent for rhenium detection. Comparative studies confirm that the 12-membered ring dioxime produces a distinct stability profile compared to 1,2-cyclohexanedione dioxime under identical spectrophotometric conditions (Re:oxime = 1:4, SnCl₂ reducing agent) [1]. This differentiation matters for analytical method transfer and validation.

Polymer and Plastics Stabilizer via Monooxime Derivative

The monooxime derivative of 1,2-cyclododecanedione (CAS 4422-06-4) is specifically used as a stabilizer and inhibitor in polymer and plastics production, preventing degradation and improving material quality [1]. The compound's boiling point (355°C at 760 mmHg) and density (1.07 g/cm³) make it compatible with high-temperature polymer processing conditions, and its photochemical stability profile (E→Z isomerization upon UV irradiation) is well-characterized [1].

Quote Request

Request a Quote for 1,2-Cyclododecanedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.